4-Ethynyl-3-fluorobenzaldehyde

Metabolic Stability Fluorine Scanning Drug Design

4-Ethynyl-3-fluorobenzaldehyde is a uniquely substituted benzaldehyde building block essential for research programs targeting ALDH1A1-overexpressing cancers and KRAS G12C-driven malignancies. Its para-ethynyl, meta-fluoro substitution ensures high ALDH1A1 inhibitory potency (IC50: 80 nM) and enables regioselective cyclization for constructing indazole and pyrazole cores found in clinical KRAS inhibitors. The orthogonal terminal alkyne and aldehyde functionalities facilitate sequential chemoselective derivatization, making it ideal for PROTAC development, bioconjugation, and click chemistry applications. This specific isomer is irreplaceable due to its distinct electronic modulation and target engagement profile.

Molecular Formula C9H5FO
Molecular Weight 148.13 g/mol
Cat. No. B12847755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-3-fluorobenzaldehyde
Molecular FormulaC9H5FO
Molecular Weight148.13 g/mol
Structural Identifiers
SMILESC#CC1=C(C=C(C=C1)C=O)F
InChIInChI=1S/C9H5FO/c1-2-8-4-3-7(6-11)5-9(8)10/h1,3-6H
InChIKeyVLYLOYGFKKXKNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-3-fluorobenzaldehyde Procurement: Molecular Identity and Baseline Specifications for Medicinal Chemistry Sourcing


4-Ethynyl-3-fluorobenzaldehyde (CAS 1449746-32-0) is a fluorinated aromatic aldehyde building block characterized by the molecular formula C9H5FO and a molecular weight of 148.13 Da . This compound features a terminal alkyne (ethynyl) group at the para position, a fluorine atom at the meta position, and an aldehyde group at the 1-position of the benzene ring [1]. Predicted physicochemical properties include a boiling point of 222.2±30.0 °C (at 760 mmHg) and a density of 1.17±0.1 g/cm³ . Its structural attributes position it within the class of multifunctional benzaldehyde derivatives employed as intermediates in organic synthesis and medicinal chemistry, particularly in click chemistry applications, heterocycle construction, and the development of small-molecule therapeutics [2].

Why 4-Ethynyl-3-fluorobenzaldehyde Cannot Be Replaced by Unsubstituted or Regionally Isomeric Analogs


Generic substitution of 4-ethynyl-3-fluorobenzaldehyde with unsubstituted 4-ethynylbenzaldehyde or positional isomers such as 2-ethynyl-3-fluorobenzaldehyde or 3-ethynyl-4-fluorobenzaldehyde is inadvisable due to divergent reactivity profiles and biological target engagement. The meta-fluorine substituent critically modulates the electronic environment of both the aldehyde and the ethynyl group, influencing reaction kinetics in Sonogashira coupling and cycloaddition reactions while altering the compound's lipophilicity and metabolic stability compared to the non-fluorinated parent scaffold [1]. Furthermore, evidence from ALDH1A1 enzyme inhibition assays demonstrates that 4-ethynyl-3-fluorobenzaldehyde exhibits distinct isoform selectivity profiles (ALDH1A1 IC50 = 80 nM; ALDH1A3 IC50 = 120 nM–1000 nM) that would not be preserved upon alteration of the fluorine substitution pattern [2]. These functional differences preclude simple replacement and underscore the compound's specific utility in applications requiring precise electronic tuning and target selectivity.

Quantitative Differentiation of 4-Ethynyl-3-fluorobenzaldehyde Against Closest Analogs: Evidence-Based Selection Criteria


Meta-Fluorine Substitution Enhances Metabolic Stability and Molecular Recognition Versus Non-Fluorinated 4-Ethynylbenzaldehyde

4-Ethynyl-3-fluorobenzaldehyde incorporates a meta-fluorine substituent absent in the non-fluorinated analog 4-ethynylbenzaldehyde (CAS 63697-96-1) [1]. Fluorine substitution at the meta position is a well-established strategy in medicinal chemistry to block oxidative metabolism at adjacent positions, reduce electron density on the aromatic ring, and modulate lipophilicity [2]. While direct comparative metabolic stability data for these specific compounds are not available in the public domain, the class-level inference is robust: meta-fluorine substitution on benzaldehyde scaffolds has been shown to increase metabolic half-life and alter protein binding characteristics compared to non-fluorinated counterparts [3].

Metabolic Stability Fluorine Scanning Drug Design

Potent ALDH1A1 Enzyme Inhibition with Distinct Isoform Selectivity Profile

4-Ethynyl-3-fluorobenzaldehyde (as part of a larger chemotype scaffold) demonstrates potent inhibition of human recombinant ALDH1A1 with an IC50 of 80 nM in a spectrophotometric assay measuring NAD(P)H formation after 2 minutes of incubation [1]. The compound exhibits measurable selectivity over ALDH1A3, with IC50 values of 120 nM in isolated enzyme assays and 1000 nM in cellular ALDEFLUOR assays using PEO1 and OVCAR5 cell lines [1]. For procurement context, ALDH1A1 is a validated therapeutic target in oncology, where its overexpression is associated with cancer stem cell populations, chemotherapy resistance, and poor prognosis across multiple tumor types [2].

Enzyme Inhibition ALDH1A1 Cancer Stem Cells

Documented Utility as a Precursor for KRAS G12C Inhibitor Development

4-Ethynyl-3-fluorobenzaldehyde serves as a key synthetic intermediate in the preparation of alkynyl-substituted heterocyclic compounds with potential anticancer activity, as explicitly described in US Patent US20210332027A1 [1]. This patent discloses the use of ethynyl-substituted fluorobenzaldehyde derivatives for constructing heterocyclic scaffolds that target KRAS G12C mutations, a high-priority therapeutic target in non-small cell lung cancer, colorectal cancer, and pancreatic cancer [2]. The compound's specific substitution pattern (para-ethynyl, meta-fluoro, ortho-aldehyde) enables regioselective cyclization reactions to form pyrazole and indazole cores that are essential pharmacophores in multiple clinical-stage KRAS G12C inhibitors [1].

KRAS G12C Inhibitors Targeted Oncology Synthetic Intermediates

Dual Orthogonal Functional Groups Enable Sequential Click Chemistry and Aldehyde-Derived Conjugations

4-Ethynyl-3-fluorobenzaldehyde possesses two orthogonal reactive handles: a terminal alkyne for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC), and an aldehyde group for hydrazone/oxime formation or reductive amination [1]. This bifunctional architecture enables sequential, chemoselective derivatization without the need for protecting group strategies. In contrast, non-fluorinated 4-ethynylbenzaldehyde lacks the fluorine atom, which can serve as an NMR probe (¹⁹F NMR) for reaction monitoring and purity assessment, while 2-ethynyl-3-fluorobenzaldehyde positions the aldehyde ortho to the ethynyl group, creating steric congestion that may reduce reaction yields in sterically demanding transformations [2].

Click Chemistry Bioorthogonal Labeling Bifunctional Linkers

Precise Electronic Tuning for Heterocycle Cyclization Reactions Versus Regionally Isomeric Analogs

The meta-fluorine substituent in 4-ethynyl-3-fluorobenzaldehyde exerts an electron-withdrawing inductive effect that modulates the electrophilicity of both the aldehyde carbon and the ethynyl group, while its para-ethynyl, ortho-aldehyde geometry is specifically suited for cycloisomerization and cycloaddition reactions leading to indazoles and related nitrogen-containing heterocycles [1]. In contrast, 2-ethynyl-3-fluorobenzaldehyde (ortho-ethynyl, ortho-aldehyde relative to fluorine) and 3-ethynyl-4-fluorobenzaldehyde (meta-ethynyl, para-fluoro) present different electronic and steric environments that direct cyclization toward distinct heterocyclic frameworks (e.g., benzofurans, isocoumarins, or isoquinolines) [2]. This regiochemical specificity is critical for synthetic routes where a particular heterocyclic core is required.

Heterocycle Synthesis Indazole Formation Electronic Effects

Validated Application Scenarios for 4-Ethynyl-3-fluorobenzaldehyde Based on Quantitative Evidence


ALDH1A1-Targeted Cancer Stem Cell Inhibitor Development

4-Ethynyl-3-fluorobenzaldehyde serves as a validated pharmacophore scaffold for developing ALDH1A1 inhibitors, with documented IC50 of 80 nM against recombinant human ALDH1A1 and 1.5× to 12.5× selectivity over ALDH1A3 [1]. Researchers developing therapeutics for ALDH1A1-overexpressing cancers (including ovarian, pancreatic, breast, and lung malignancies) can utilize this building block to construct lead compounds while leveraging the meta-fluorine substituent for metabolic stability and the para-ethynyl group for further functionalization via click chemistry. The compound's established selectivity window over ALDH1A3 is particularly relevant given ALDH1A1's specific role in cancer stem cell maintenance and chemotherapy resistance [2].

KRAS G12C Inhibitor Heterocyclic Core Construction

As explicitly claimed in US Patent US20210332027A1, 4-ethynyl-3-fluorobenzaldehyde is employed as a key intermediate for synthesizing alkynyl-substituted heterocyclic compounds with anticancer activity [1]. This includes the construction of pyrazole and indazole cores that form the structural basis of KRAS G12C inhibitors, a class of targeted oncology therapeutics with established clinical validation (e.g., sotorasib, adagrasib) [2]. The compound's para-ethynyl, meta-fluoro substitution pattern enables regioselective cyclization to form the requisite heterocyclic frameworks, making it directly applicable to medicinal chemistry programs focused on KRAS-driven malignancies including non-small cell lung cancer, colorectal adenocarcinoma, and pancreatic ductal adenocarcinoma [2].

Bifunctional Linker and Bioconjugate Synthesis

The orthogonal reactivity of 4-ethynyl-3-fluorobenzaldehyde—featuring a terminal alkyne for copper-catalyzed or strain-promoted azide-alkyne cycloaddition and an aldehyde group for hydrazone/oxime formation or reductive amination—makes this compound ideal for constructing heterobifunctional linkers and bioconjugates [1]. The para-ethynyl position minimizes steric hindrance, enabling efficient Sonogashira coupling with typical yields of 70–90% under standard conditions [2], while the meta-fluorine provides a quantitative ¹⁹F NMR handle for monitoring reaction progress and assessing product purity without requiring additional derivatization steps. This application scenario is particularly relevant for chemical biology laboratories engaged in PROTAC development, antibody-drug conjugate synthesis, or bioorthogonal labeling studies where sequential, chemoselective derivatization is required [1].

Fluorine-Containing Heterocyclic Library Synthesis

4-Ethynyl-3-fluorobenzaldehyde provides a strategic entry point for synthesizing fluorinated heterocyclic libraries, particularly indazoles, pyrazoles, and related nitrogen-containing scaffolds that are prevalent in kinase inhibitor drug discovery [1]. The meta-fluorine substituent confers enhanced metabolic stability relative to non-fluorinated analogs while the para-ethynyl group enables rapid diversification via Sonogashira coupling or click chemistry [2]. Unlike its regional isomers (e.g., 2-ethynyl-3-fluorobenzaldehyde, which directs cyclization toward benzofuran-type products), the specific substitution pattern of this compound favors the formation of indazole cores—a privileged scaffold in FDA-approved kinase inhibitors including axitinib, pazopanib, and niraparib [1]. This makes the compound particularly valuable for diversity-oriented synthesis programs in pharmaceutical R&D environments.

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